

Technical Guide: IUPAC Nomenclature for Substituted Morpholines

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Compound of Interest

Compound Name: 4-Methylmorpholine-3-carbonitrile

CAS No.: 850656-00-7

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Executive Summary

In medicinal chemistry, the morpholine ring (1-oxa-4-azacyclohexane) is a privileged pharmacophore, appearing in blockbuster drugs like Linezolid (antibiotic) and Gefitinib (oncology). However, its non-planar chair conformation and dual-heteroatom nature create significant ambiguity in nomenclature, particularly regarding stereochemistry and numbering directionality.

Incorrect nomenclature leads to failed patent claims, regulatory rejections (FDA/EMA), and catastrophic errors in in silico target docking. This guide provides a determinist, algorithmic protocol for naming substituted morpholines, adhering to the IUPAC Blue Book (P-Series) recommendations.

Part 1: The Scaffold & Numbering Protocol

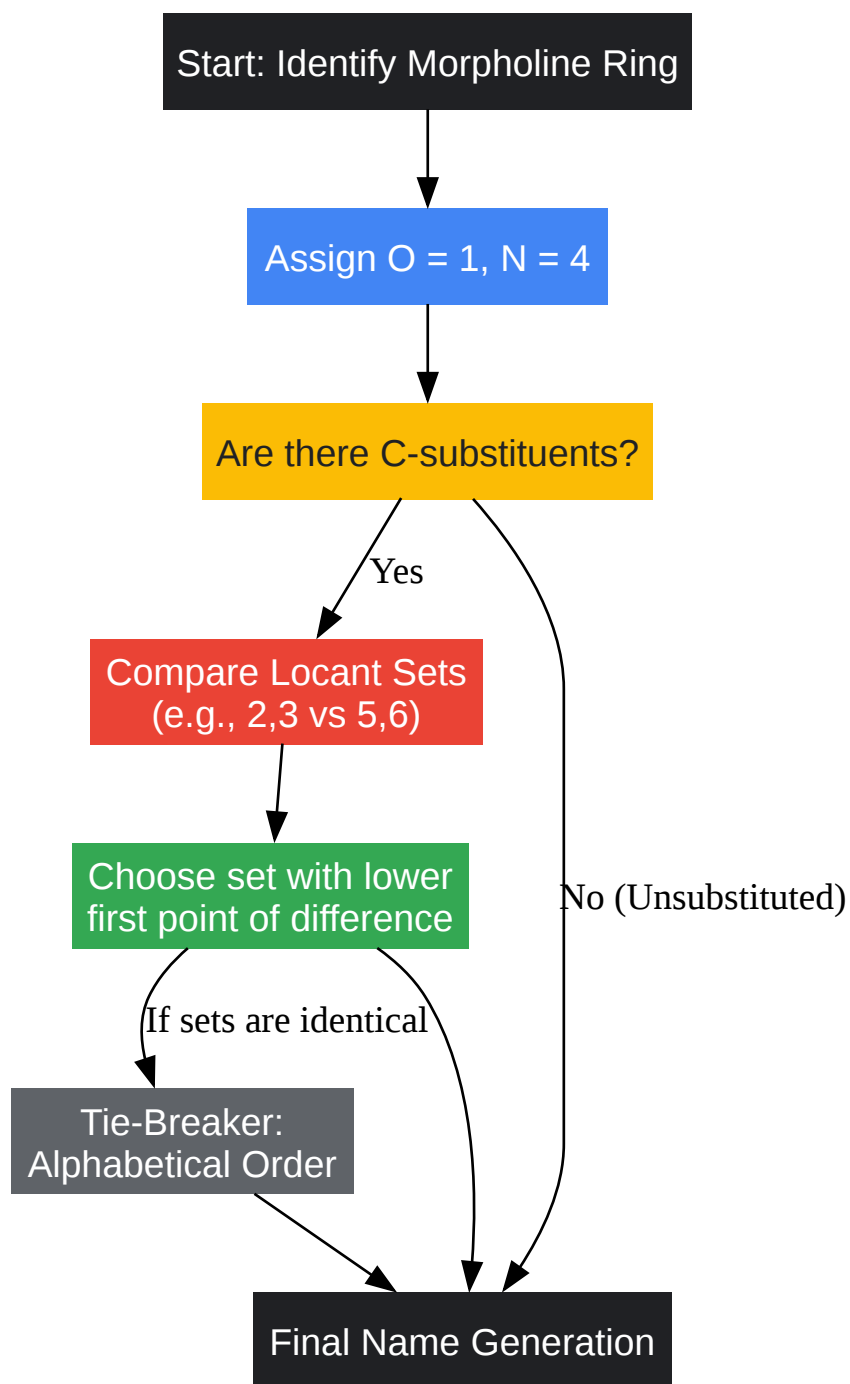
The Parent Structure

While the systematic Hantzsch-Widman name is 1,4-oxazinane, IUPAC explicitly retains the name Morpholine as the Preferred IUPAC Name (PIN) (Rule P-22.2.2.1).

- Canonical Numbering: The oxygen atom is assigned position 1. The nitrogen atom is assigned position 4.
- Directionality: Numbering proceeds from Oxygen (1) toward Nitrogen (4). The direction (clockwise vs. counter-clockwise) is determined solely by the substituents to achieve the lowest locant set.

The Numbering Algorithm (SOP)

Do not guess. Follow this logical cascade to determine the correct locants.



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Figure 1: Decision tree for assigning locants in substituted morpholines. Note that heteroatom priority ($O > N$) is fixed, reducing the decision solely to the carbon skeleton.

Case Study: Directional Priority

Consider a morpholine ring with a methyl group adjacent to the oxygen.

- Path A: O(1) -> C(Me) -> ... -> N(4).[1] The methyl is at position 2.
- Path B: O(1) -> CH2 -> ... -> N(4).[1] The methyl is at position 6.
- Result: Path A yields the locant set {2}. Path B yields {6}. Since $2 < 6$, the name is 2-methylmorpholine.

Part 2: Stereochemistry – The Critical Vector

Morpholine adopts a chair conformation, creating distinct axial and equatorial positions. However, IUPAC naming flattens this into 2D projection rules (Cahn-Ingold-Prelog).

Cis/Trans vs. R/S

For disubstituted morpholines, cis/trans nomenclature is acceptable but often insufficient for chiral resolution. (R)/(S) designations are mandatory for regulatory submissions.

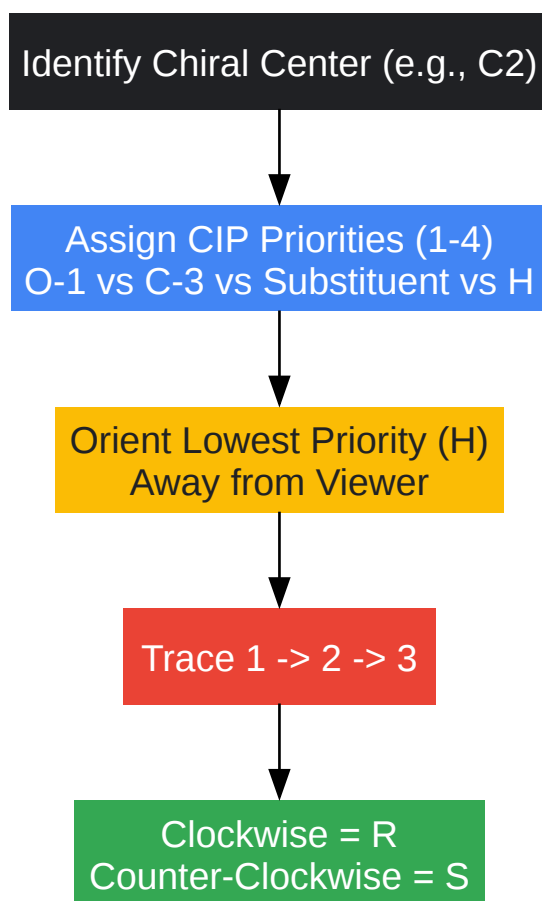
The 2,6-Dimethylmorpholine Paradox

This compound exists as two diastereomers:

- cis-2,6-dimethylmorpholine: The methyl groups are on the same side of the ring plane (syn). This is a meso compound (achiral) because it possesses a plane of symmetry.
- trans-2,6-dimethylmorpholine: The methyl groups are on opposite sides. This exists as a pair of enantiomers ((2R,6R) and (2S,6S)).

Stereogenic Center Assignment Workflow

Use this logic to assign configuration at Carbon-2 and Carbon-6.



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Figure 2: Cahn-Ingold-Prelog (CIP) assignment workflow for heterocyclic carbons.

Expert Insight: At position C2 of morpholine, the priority is almost always:

- -O-C (The ring oxygen, atomic number 8)
- -N-C (The ring nitrogen path, or the substituent if it's a heteroatom like -OH)
- -C-C (The ring carbon path toward C3)
- -H (Hydrogen)

Note: This priority list changes based on the exact substituent. Always calculate atomic number sums for each path.

Part 3: Advanced Scenarios & Functional Groups

N-Oxides (Metabolites)

N-oxidation is a common metabolic pathway for morpholine drugs.

- Rule: Use functional class nomenclature or modified substitutive nomenclature.
- Preferred Name: Morpholine 4-oxide.[1][2]
- Systematic Alternative: 4-oxidomorpholin-4-ium (useful for zwitterionic representation).

Quaternary Ammonium Salts

When the nitrogen is quaternized (e.g., N,N-dimethyl):

- Suffix: -ium.[1]
- Name: 4,4-dimethylmorpholin-4-ium.
- Counter-ion: Named as a separate anion (e.g., chloride).

Data Summary: Common Substituent Patterns

Structure Type	Substituent Position	Naming Priority Rule	Example Name
2-Substituted	Adjacent to Oxygen	Lowest Locant (2 vs 6)	2-fluoromorpholine
3-Substituted	Adjacent to Nitrogen	Lowest Locant (3 vs 5)	3-methylmorpholine
N-Substituted	On Nitrogen	Position 4 is fixed	4-acetylmorpholine
Disubstituted	2 and 6 positions	Cis/Trans or R/S	(2R,6S)-2,6-dimethylmorpholine
Fused Ring	Fused to Benzene	Fusion nomenclature	3,4-dihydro-2H-1,4-benzoxazine

Part 4: Scientific Integrity & Validation

To ensure your nomenclature is robust ("patent-grade"), apply this self-validation protocol:

- Reversibility Check: Can you draw the structure unambiguously from the name alone? If you have to guess the stereochemistry, the name is invalid.
- Locant Summation: If you have multiple substituents (e.g., 2, 3, 5), ensure that the set {2,3,5} is lower than any alternative (e.g., {3,5,6}). Compare term by term: $2 < 3$, so {2,3,5} wins.
- Automated Canonicalization: Validate your manual name using ChemDraw's "Name to Structure" or IUPAC's naming service to catch subtle priority errors.

References

- IUPAC Blue Book (P-Series) Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Source:
- Morpholine (Retained Name) IUPAC Rule P-22.2.2.1 and Table 2.3 regarding retained names for heterocycles.[3][4] Source:
- Stereochemistry Rules (Section E) IUPAC Recommendations 1974: Stereochemistry (Rules E-1 through E-5). Source:
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- N-Oxide Nomenclature IUPAC naming conventions for amine oxides (Rule D-1.5). Source:

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- [2. Morpholine, 4-methyl-, 4-oxide \[webbook.nist.gov\]](#)
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